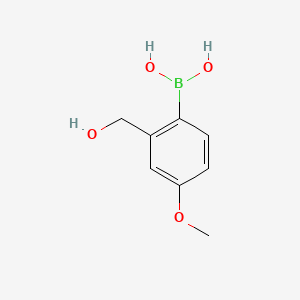
(2-(ヒドロキシメチル)-4-メトキシフェニル)ボロン酸
概要
説明
(2-(Hydroxymethyl)-4-methoxyphenyl)boronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This specific compound features a hydroxymethyl group and a methoxy group attached to a phenyl ring, making it a versatile reagent in organic synthesis and various scientific applications.
科学的研究の応用
Chemistry:
Synthetic Reagent: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Protective Groups: Employed as protective groups in carbohydrate chemistry.
Biology and Medicine:
Drug Development:
Industry:
Material Science: Utilized in the development of advanced materials and polymers.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Hydroxymethyl)-4-methoxyphenyl)boronic acid typically involves the reaction of 2-(Hydroxymethyl)-4-methoxyphenylboronic ester with a suitable hydrolyzing agent. The reaction conditions often include mild acidic or basic environments to facilitate the hydrolysis of the ester to the corresponding boronic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrolysis of the corresponding boronic ester using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification, and crystallization to obtain the final product .
化学反応の分析
Types of Reactions:
Oxidation: (2-(Hydroxymethyl)-4-methoxyphenyl)boronic acid can undergo oxidation reactions to form corresponding boronic esters or acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions, where it acts as a boron reagent.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Boronic esters or acids.
Reduction: Various reduced derivatives.
Substitution: Coupled products, such as biaryl compounds in Suzuki-Miyaura reactions.
作用機序
Mechanism: The compound exerts its effects primarily through its ability to form stable complexes with various organic and inorganic molecules. In Suzuki-Miyaura coupling reactions, it participates in the transmetalation step, where the boron atom transfers its organic group to a palladium catalyst, facilitating the formation of a new carbon-carbon bond .
Molecular Targets and Pathways:
Palladium Catalysts: Involved in the catalytic cycle of Suzuki-Miyaura reactions.
Organic Molecules: Forms complexes with organic molecules, enhancing their reactivity and stability.
類似化合物との比較
Phenylboronic Acid: A simpler boronic acid with a phenyl group.
4-Methoxyphenylboronic Acid: Similar structure but lacks the hydroxymethyl group.
2-Hydroxymethylphenylboronic Acid: Similar structure but lacks the methoxy group.
Uniqueness: (2-(Hydroxymethyl)-4-methoxyphenyl)boronic acid is unique due to the presence of both hydroxymethyl and methoxy groups on the phenyl ring, which enhances its reactivity and versatility in various chemical reactions and applications .
特性
IUPAC Name |
[2-(hydroxymethyl)-4-methoxyphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO4/c1-13-7-2-3-8(9(11)12)6(4-7)5-10/h2-4,10-12H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHODEXNNTMLXJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC)CO)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675318 | |
| Record name | [2-(Hydroxymethyl)-4-methoxyphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
762263-92-3 | |
| Record name | [2-(Hydroxymethyl)-4-methoxyphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



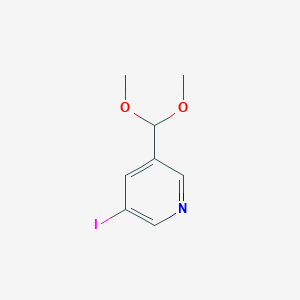
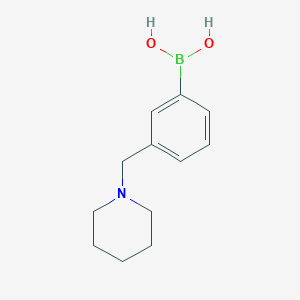

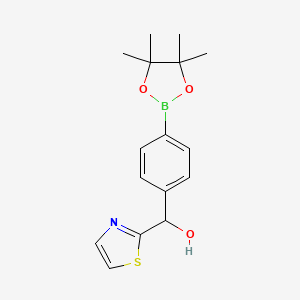
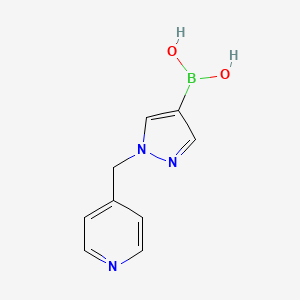

![6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1393416.png)
![8-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1393417.png)
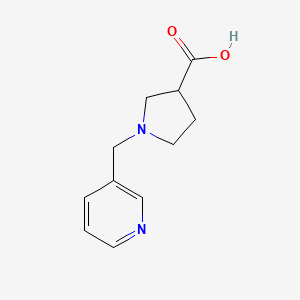
![2-[(2-Morpholin-4-ylethyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1393421.png)
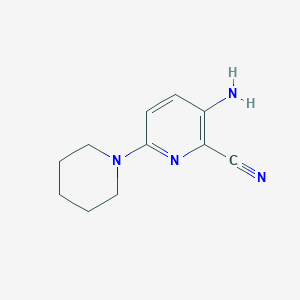
![3-[(2-Chloropyrimidin-4-yl)amino]benzoic acid](/img/structure/B1393426.png)
![Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetic acid](/img/structure/B1393427.png)
